L-817818

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

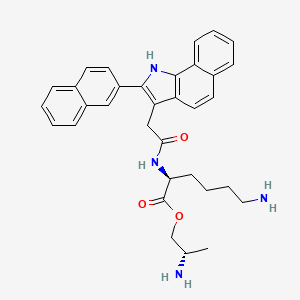

C33H36N4O3 |

|---|---|

分子量 |

536.7 g/mol |

IUPAC 名称 |

[(2S)-2-aminopropyl] (2S)-6-amino-2-[[2-(2-naphthalen-2-yl-1H-benzo[g]indol-3-yl)acetyl]amino]hexanoate |

InChI |

InChI=1S/C33H36N4O3/c1-21(35)20-40-33(39)29(12-6-7-17-34)36-30(38)19-28-27-16-15-23-9-4-5-11-26(23)32(27)37-31(28)25-14-13-22-8-2-3-10-24(22)18-25/h2-5,8-11,13-16,18,21,29,37H,6-7,12,17,19-20,34-35H2,1H3,(H,36,38)/t21-,29-/m0/s1 |

InChI 键 |

NFVRGDRCCNEGBS-LGGPFLRQSA-N |

手性 SMILES |

C[C@@H](COC(=O)[C@H](CCCCN)NC(=O)CC1=C(NC2=C1C=CC3=CC=CC=C32)C4=CC5=CC=CC=C5C=C4)N |

规范 SMILES |

CC(COC(=O)C(CCCCN)NC(=O)CC1=C(NC2=C1C=CC3=CC=CC=C32)C4=CC5=CC=CC=C5C=C4)N |

产品来源 |

United States |

Foundational & Exploratory

L-817818: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action for L-817818, a selective agonist of the somatostatin (B550006) receptor 5 (sst5). The information presented herein is curated for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.

Core Mechanism of Action

This compound exerts its biological effects primarily through the activation of the sst5, a G-protein coupled receptor. Its mechanism has been elucidated in multiple preclinical models, demonstrating significant neuroprotective and barrier-protective functions. The downstream signaling cascades initiated by this compound are tissue-specific and involve the modulation of apoptotic pathways, reduction of oxidative stress, and regulation of inflammatory responses.

Quantitative Data Summary

| Compound | sst1 IC50 (nM) | sst2 IC50 (nM) | sst3 IC50 (nM) | sst4 IC50 (nM) | sst5 IC50 (nM) |

| Somatostatin-14 | 1.2 | 0.2 | 0.8 | 1.5 | 0.5 |

| Somatostatin-28 | 1.0 | 0.3 | 0.6 | 1.8 | 0.4 |

| Octreotide | >1000 | 0.6 | 23 | >1000 | 6.3 |

| Lanreotide | >1000 | 1.2 | 11 | >1000 | 4.5 |

| This compound | Selective for sst5 | Data not available | Data not available | Data not available | Potent Agonist |

Signaling Pathways

Activation of sst5 by this compound triggers distinct signaling cascades depending on the cellular context. Two prominent pathways have been identified: a neuroprotective pathway in retinal ganglion cells and a barrier-protective pathway in intestinal epithelial cells.

Neuroprotective Signaling in Retinal Ganglion Cells

In a model of experimental glaucoma, this compound demonstrated a neuroprotective effect on retinal ganglion cells by inhibiting apoptosis and reducing oxidative stress.[1] This is achieved through the modulation of key intracellular signaling molecules.

Intestinal Barrier Protection Signaling

This compound has also been shown to protect the intestinal barrier function by suppressing inflammation-induced damage to tight junction proteins.[2] This is mediated through the inhibition of the NF-κB signaling pathway.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action.

Experimental Glaucoma Model in Rats

This protocol describes the induction of chronic ocular hypertension (COH) in rats to mimic glaucomatous neurodegeneration.

Objective: To create a sustained elevation of intraocular pressure (IOP) leading to retinal ganglion cell (RGC) apoptosis.

Materials:

-

Adult Sprague-Dawley rats (200-250 g)

-

Anesthetic cocktail (e.g., ketamine/xylazine)

-

Topical proparacaine (B1679620) hydrochloride (0.5%)

-

Microsurgical instruments

-

33-gauge needle

-

10-0 nylon sutures

-

Tonolab tonometer

Procedure:

-

Anesthetize the rat via intraperitoneal injection.

-

Apply topical anesthetic to the cornea.

-

Under a surgical microscope, make a small limbal incision.

-

Carefully insert a 33-gauge needle into the anterior chamber and inject a hypertonic saline solution (e.g., 2 M NaCl) into the episcleral veins to induce sclerosis and elevate IOP.

-

Alternatively, inject microbeads into the anterior chamber to obstruct aqueous humor outflow.

-

Suture the incision with 10-0 nylon.

-

Administer this compound or vehicle control intraperitoneally according to the study design.

-

Monitor IOP regularly using a Tonolab tonometer.

-

At the designated endpoint, euthanize the animals and collect retinal tissue for further analysis.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This assay is used to detect DNA fragmentation, a hallmark of apoptosis, in retinal ganglion cells.

Objective: To quantify the extent of apoptosis in retinal tissue.

Materials:

-

Paraffin-embedded retinal sections (5 µm)

-

Xylene and graded ethanol (B145695) series

-

Proteinase K

-

TUNEL reaction mixture (containing TdT and dUTP-fluorescein)

-

DAPI (4',6-diamidino-2-phenylindole)

-

Fluorescence microscope

Procedure:

-

Deparaffinize and rehydrate the retinal sections.

-

Incubate sections with Proteinase K for antigen retrieval.

-

Wash with phosphate-buffered saline (PBS).

-

Incubate the sections with the TUNEL reaction mixture in a humidified chamber at 37°C for 1 hour.

-

Wash with PBS.

-

Counterstain the nuclei with DAPI.

-

Mount the sections and visualize under a fluorescence microscope.

-

TUNEL-positive cells will exhibit bright green fluorescence, while all cell nuclei will show blue fluorescence from DAPI.

-

Quantify the number of TUNEL-positive cells per field of view.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

Objective: To measure the protein levels of Bcl-2, Bax, cleaved caspase-9, and cleaved caspase-3.

Materials:

-

Retinal tissue lysates

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-Bcl-2, anti-Bax, anti-cleaved caspase-9, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescence detection kit

-

Imaging system

Procedure:

-

Homogenize retinal tissue in lysis buffer and determine protein concentration using the BCA assay.

-

Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the ECL detection reagent and capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and normalize to the β-actin loading control.

Measurement of Oxidative Stress Markers

This protocol outlines the measurement of malondialdehyde (MDA), a marker of lipid peroxidation, and reactive oxygen species (ROS).

Objective: To assess the level of oxidative stress in retinal tissue.

Materials:

-

Retinal tissue homogenates

-

Thiobarbituric acid (TBA)

-

Trichloroacetic acid (TCA)

-

Butylated hydroxytoluene (BHT)

-

Spectrophotometer or fluorometer

-

DCFDA-cellular ROS detection assay kit

Procedure for MDA Measurement (TBARS Assay):

-

Homogenize retinal tissue in a suitable buffer.

-

Add TCA to the homogenate to precipitate proteins.

-

Centrifuge and collect the supernatant.

-

Add TBA reagent containing BHT to the supernatant.

-

Heat the mixture at 95°C for 60 minutes.

-

Cool the samples and measure the absorbance at 532 nm.

-

Calculate the MDA concentration based on a standard curve.

Procedure for ROS Measurement:

-

Prepare fresh retinal single-cell suspensions or use retinal explant cultures.

-

Load the cells or tissue with DCFDA dye.

-

Treat with this compound or vehicle control.

-

Induce oxidative stress if required by the experimental design.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths. An increase in fluorescence corresponds to an increase in ROS levels.

This technical guide provides a foundational understanding of the mechanism of action of this compound. Further research is warranted to fully elucidate its therapeutic potential in various disease contexts.

References

L-817,818: A Technical Guide to its Somatostatin Receptor Subtype 5 Selectivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of L-817,818, a nonpeptide agonist with high affinity and selectivity for the somatostatin (B550006) receptor subtype 5 (sst5). The information presented herein is intended to support research and development efforts by providing detailed data on its binding and functional profile, the experimental methodologies used for its characterization, and a visualization of the associated signaling pathways.

Core Data: Receptor Binding and Functional Selectivity

L-817,818 exhibits a distinct selectivity profile for the human sst5 receptor over other somatostatin receptor subtypes. The following tables summarize its binding affinity (Ki) and functional agonist activity (IC50) across all five human somatostatin receptors.

Table 1: Binding Affinity of L-817,818 for Human Somatostatin Receptor Subtypes

| Receptor Subtype | Binding Affinity (Ki, nM) |

| sst1 | >1000 |

| sst2 | 185 |

| sst3 | 118 |

| sst4 | 43 |

| sst5 | 0.45 |

Data sourced from Rohrer et al., 1998.

Table 2: Functional Activity of L-817,818 at Human Somatostatin Receptor Subtypes (cAMP Inhibition)

| Receptor Subtype | Agonist Activity (IC50, nM) |

| sst1 | >1000 |

| sst2 | 260 |

| sst3 | 120 |

| sst4 | 45 |

| sst5 | 0.55 |

Data sourced from Rohrer et al., 1998.

Experimental Protocols

The characterization of L-817,818's receptor selectivity was achieved through rigorous radioligand binding and functional assays. The detailed methodologies are crucial for the replication and extension of these findings.

Radioligand Binding Assays

Competitive binding assays were performed to determine the affinity of L-817,818 for each of the five human somatostatin receptor subtypes.

-

Cell Lines: Chinese hamster ovary (CHO-K1) cells stably expressing individual human somatostatin receptor subtypes (sst1, sst2, sst3, sst4, or sst5) were used.

-

Membrane Preparation: Cell membranes were prepared from these cell lines to be used in the binding assays.

-

Radioligand: The non-selective somatostatin radioligand [¹²⁵I-Tyr¹¹]SRIF-14 was used to label the receptors.

-

Assay Conditions: The assays were conducted in a final volume of 0.25 mL containing a binding buffer (50 mM HEPES, pH 7.4, 5 mM MgCl₂, 1% BSA, and aprotinin).

-

Procedure: A fixed concentration of the radioligand was incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor, L-817,818.

-

Data Analysis: The concentration of L-817,818 that inhibited 50% of the specific binding of the radioligand (IC50) was determined. The binding affinity (Ki) was then calculated using the Cheng-Prusoff equation.

Functional Assays (cAMP Accumulation)

The functional activity of L-817,818 as an agonist was assessed by its ability to inhibit forskolin-stimulated cyclic AMP (cAMP) accumulation in cells expressing the respective somatostatin receptor subtypes.

-

Cell Lines: CHO-K1 cells stably expressing individual human somatostatin receptor subtypes were utilized.

-

Assay Principle: Somatostatin receptors (sst1-5) are coupled to inhibitory G proteins (Gi/o), which, upon activation, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

-

Procedure:

-

Cells were pre-incubated with L-817,818 at various concentrations.

-

Adenylyl cyclase was then stimulated with forskolin (B1673556) to increase intracellular cAMP levels.

-

The reaction was stopped, and the amount of cAMP produced was measured using a commercially available cAMP assay kit.

-

-

Data Analysis: The concentration of L-817,818 that caused a 50% inhibition of the forskolin-stimulated cAMP accumulation (IC50) was determined to quantify its agonist potency.

Visualizing the Molecular Mechanisms

sst5 Receptor Signaling Pathway

The activation of the sst5 receptor by an agonist like L-817,818 initiates a cascade of intracellular events. This signaling pathway is primarily mediated by inhibitory G proteins.

sst5 receptor signaling cascade initiated by agonist binding.

Experimental Workflow for Determining Receptor Binding Affinity

The process of determining the binding affinity (Ki) of a compound like L-817,818 involves a systematic experimental workflow.

Workflow for radioligand binding assay.

L-817818: A Comprehensive Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of L-817818, a potent and selective agonist for the somatostatin (B550006) receptor subtype 5 (sst5). This document consolidates key findings on its mechanism of action, presents quantitative data on its receptor binding and functional activity, and offers detailed experimental protocols for the assays cited.

Core Biological Activity: Neuroprotection in the Retina

This compound has demonstrated significant neuroprotective effects, particularly in the context of experimental glaucoma. Its primary mechanism of action is the activation of sst5, which is expressed in retinal ganglion cells (RGCs). This activation initiates a cascade of intracellular events that collectively mitigate apoptosis and oxidative stress, thereby preserving RGC integrity and function in the face of glaucomatous insults.

Mechanism of Action

The neuroprotective activity of this compound is multifaceted. In a rat model of chronic ocular hypertension, intraperitoneal administration of this compound was shown to significantly reduce the loss of RGCs.[1] This protective effect is attributed to the attenuation of apoptosis, as evidenced by a decrease in the number of TUNEL-positive RGCs.[1]

The anti-apoptotic effect of this compound is mediated through the regulation of key apoptosis-related proteins. Specifically, it has been shown to:

-

Modulate the Bcl-2 Family: this compound partially reverses the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax at both the mRNA and protein levels.[1]

-

Inhibit Caspase Activity: The compound downregulates the expression of the apoptosis-executing proteins caspase-9 and caspase-3.[1]

Furthermore, this compound combats oxidative stress, a critical factor in the pathophysiology of glaucoma. Its administration leads to a reduction in the concentration of reactive oxygen and nitrogen species, as well as malondialdehyde, a marker of lipid peroxidation.[1] Concurrently, it improves the function of the mitochondrial respiratory chain complex, a key site of cellular energy production and a source of oxidative stress when dysfunctional.[1]

Quantitative Data

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the available quantitative data for its binding affinity and functional activity.

Table 1: Binding Affinity of this compound for Human Somatostatin Receptor Subtypes

| Receptor Subtype | Ki (nM) |

| sst1 | 3.3 |

| sst2 | 52 |

| sst3 | 64 |

| sst4 | 82 |

| sst5 | 0.4 |

| Data from MedKoo Biosciences.[1] |

Table 2: Functional Activity of this compound

| Assay | Cell Type | Effect | EC50 (nM) |

| Growth Hormone Release Inhibition | Rat Pituitary Cells | Inhibition | 3.1 |

| Insulin Release Inhibition | Mouse Pancreatic Islets | Inhibition | 0.3 |

| Data from MedKoo Biosciences.[1] |

Signaling Pathway

The neuroprotective signaling pathway initiated by this compound in retinal ganglion cells is depicted below.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Chronic Ocular Hypertension (COH) Rat Model

Objective: To induce a sustained elevation of intraocular pressure (IOP) in rats to mimic glaucomatous conditions.

Materials:

-

Adult Sprague-Dawley rats

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Topical proparacaine (B1679620) hydrochloride

-

Surgical microscope

-

5-0 nylon suture

-

Suture needle

-

Tonometer

Procedure:

-

Anesthetize the rat and apply a topical anesthetic to the eye.

-

Under a surgical microscope, make a small incision in the conjunctiva.

-

Carefully pass a 5-0 nylon suture around the equator of the eyeball, posterior to the limbus.

-

Tie the suture to constrict the globe slightly, thereby increasing IOP.

-

Measure the IOP with a tonometer to confirm elevation.

-

Administer post-operative analgesics and monitor the animal for recovery.

-

Measure IOP periodically to ensure sustained elevation.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Retinal Apoptosis

Objective: To detect DNA fragmentation, a hallmark of apoptosis, in retinal tissue sections.

Materials:

-

Paraffin-embedded or frozen retinal sections

-

Xylene and graded ethanol (B145695) series for deparaffinization and rehydration

-

Proteinase K

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

-

Wash buffers (e.g., PBS)

-

Mounting medium with a nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Deparaffinize and rehydrate the retinal sections if necessary.

-

Perform antigen retrieval by incubating with Proteinase K.

-

Wash the sections with PBS.

-

Apply the TUNEL reaction mixture to the sections and incubate in a humidified chamber.

-

Wash the sections to remove unincorporated nucleotides.

-

Counterstain the nuclei with DAPI.

-

Mount the sections with an appropriate mounting medium.

-

Visualize and quantify the TUNEL-positive (apoptotic) cells using a fluorescence microscope.

Western Blot for Bcl-2 and Bax

Objective: To quantify the protein levels of the anti-apoptotic Bcl-2 and the pro-apoptotic Bax in retinal tissue.

Materials:

-

Retinal tissue lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against Bcl-2 and Bax

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Homogenize retinal tissue in lysis buffer and determine the protein concentration.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against Bcl-2 and Bax.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Measurement of Oxidative Stress Markers

Objective: To quantify the levels of reactive oxygen/nitrogen species (ROS/RNS) and malondialdehyde (MDA) in retinal tissue.

Materials:

-

Retinal tissue homogenates

-

Commercially available assay kits for ROS/RNS and MDA (e.g., DCFDA-based for ROS, TBARS assay for MDA)

-

Spectrofluorometer or spectrophotometer

Procedure (General):

-

Prepare retinal tissue homogenates according to the assay kit instructions.

-

For ROS/RNS measurement, incubate the homogenate with a fluorescent probe that reacts with ROS/RNS.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

For MDA measurement (TBARS assay), react the homogenate with thiobarbituric acid to form a colored product.

-

Measure the absorbance at the specified wavelength.

-

Calculate the concentrations of ROS/RNS and MDA based on a standard curve.

Mitochondrial Respiratory Chain Complex (MRCC) Activity Assay

Objective: To assess the function of the different complexes of the mitochondrial electron transport chain.

Materials:

-

Isolated mitochondria from retinal tissue

-

Spectrophotometer

-

Specific substrates and inhibitors for each complex (e.g., rotenone (B1679576) for Complex I, antimycin A for Complex III, potassium cyanide for Complex IV)

-

Reagents to measure the activity of each complex (e.g., cytochrome c, NADH)

Procedure (General):

-

Isolate mitochondria from retinal tissue by differential centrifugation.

-

Measure the activity of each complex spectrophotometrically by monitoring the change in absorbance of specific substrates or electron acceptors.

-

For example, Complex I (NADH:ubiquinone oxidoreductase) activity can be measured by following the oxidation of NADH at 340 nm.

-

The specificity of the reaction is confirmed by using specific inhibitors for each complex.

-

Express the activity as nmol/min/mg of mitochondrial protein.

This guide provides a foundational understanding of the biological activity of this compound. Further research is warranted to fully elucidate its therapeutic potential in neurodegenerative diseases of the retina and beyond.

References

The Role of L-817818 in Apoptosis Regulation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-817818 is a selective agonist for the somatostatin (B550006) receptor 5 (sst5).[1] Emerging research has identified its significant role in the regulation of apoptosis, specifically in a neuroprotective capacity.[1] This technical guide synthesizes the current understanding of this compound's mechanism of action in attenuating apoptotic cell death, with a focus on its effects on key signaling pathways and molecular markers. The information presented is primarily derived from studies on experimental glaucoma models, where this compound has shown promise in protecting retinal ganglion cells (RGCs) from apoptosis.[1]

Core Mechanism of Action

This compound exerts its anti-apoptotic effects through a multi-faceted approach that involves the modulation of the intrinsic apoptotic pathway and the reduction of oxidative stress.[1] As an agonist for the G-protein coupled receptor sst5, its activation initiates a signaling cascade that ultimately leads to the preservation of cell viability in the face of apoptotic stimuli.[1] The primary mechanism involves the regulation of the Bcl-2 family of proteins, reduction of oxidative damage, and maintenance of mitochondrial function.[1]

Data Presentation: Summary of this compound's Effects on Apoptosis Regulation

The following table summarizes the observed effects of this compound administration on key molecular and cellular markers of apoptosis in an experimental glaucoma model.[1]

| Parameter | Effect of this compound Administration | Implication in Apoptosis Regulation |

| Bcl-2 (anti-apoptotic) | Partially reverses the downregulation of mRNA and protein levels.[1] | Promotes cell survival by inhibiting the release of pro-apoptotic factors from mitochondria. |

| Bax (pro-apoptotic) | Partially reverses the upregulation of mRNA and protein levels.[1] | Prevents the formation of pores in the mitochondrial membrane, thus inhibiting apoptosis. |

| Caspase-9 | Downregulates expression.[1] | Inhibits the initiation of the intrinsic apoptotic caspase cascade. |

| Caspase-3 | Downregulates expression.[1] | Inhibits the execution phase of apoptosis. |

| TUNEL-positive RGCs | Decreases the number.[1] | Indicates a reduction in DNA fragmentation, a hallmark of apoptosis. |

| Reactive Oxygen Species (ROS) / Reactive Nitrogen Species (RNS) | Reduces concentrations.[1] | Mitigates oxidative stress, a key trigger of apoptosis. |

| Malondialdehyde (MDA) | Reduces concentrations.[1] | Indicates a decrease in lipid peroxidation and oxidative damage. |

| Mitochondrial Respiratory Chain Complex (MRCC) | Ameliorates function.[1] | Preserves mitochondrial integrity and function, preventing the release of apoptotic factors. |

Signaling Pathways

The anti-apoptotic action of this compound is mediated through a signaling pathway that counters pro-apoptotic stimuli. The diagram below illustrates the proposed mechanism based on available research.

References

L-817818: A Somatostatin Receptor 5 Agonist in the Mitigation of Oxidative Stress

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive products, is a key pathological mechanism in a myriad of diseases, including neurodegenerative conditions.[1][2][3][4] The somatostatin (B550006) receptor 5 (sst5) has emerged as a potential therapeutic target for mitigating cellular damage. This technical guide explores the effects of L-817818, a selective sst5 agonist, on oxidative stress. Drawing from available preclinical research, this document summarizes the impact of this compound on key markers of oxidative stress, outlines detailed experimental protocols for assessing these effects, and visualizes the proposed signaling pathways and experimental workflows.

Introduction to Oxidative Stress and this compound

Oxidative stress arises from an excessive accumulation of ROS and reactive nitrogen species (RNS), which can inflict damage upon crucial cellular components such as lipids, proteins, and DNA.[2][3] This cellular damage is implicated in the pathophysiology of numerous disorders, including glaucoma, a neurodegenerative disease characterized by the progressive loss of retinal ganglion cells (RGCs).[1][4] Consequently, therapeutic strategies aimed at reducing oxidative stress are of significant interest in the development of novel treatments.

This compound is a non-peptide agonist with high selectivity for the somatostatin receptor 5 (sst5). Somatostatin and its receptors play vital roles in various physiological processes, and the activation of sst5 has been shown to confer neuroprotective effects.[5] Preclinical studies have demonstrated that this compound can protect RGCs from glaucomatous injury, and a key mechanism underlying this neuroprotection is the attenuation of oxidative stress.[5]

Effects of this compound on Oxidative Stress Markers

A pivotal study by Zhang et al. (2021) investigated the neuroprotective effects of this compound in an experimental model of glaucoma.[5] The administration of this compound was found to significantly reduce the levels of key oxidative stress markers.[5]

Key Findings from Preclinical Research:

-

Reduction of Reactive Oxygen and Nitrogen Species (ROS/RNS): this compound administration led to a decrease in the concentration of ROS/RNS in retinal tissue subjected to glaucomatous injury.[5]

-

Inhibition of Lipid Peroxidation: The compound effectively reduced the levels of malondialdehyde (MDA), a well-established marker of lipid peroxidation and oxidative damage.[5]

-

Preservation of Mitochondrial Function: this compound treatment ameliorated the function of the mitochondrial respiratory chain complex (MRCC), which is often impaired under conditions of oxidative stress.[5]

-

Modulation of Apoptotic Pathways: The protective effects of this compound were associated with the regulation of the Bcl-2/Bax apoptosis pathway and the downregulation of caspase-9 and caspase-3 expression.[5]

Quantitative Data Summary

While the full quantitative data from the primary study by Zhang et al. (2021) is not publicly available, the following tables illustrate the expected format for presenting such data. The values provided are representative examples based on typical findings in similar preclinical studies and are intended for illustrative purposes only.

Table 1: Effect of this compound on Retinal ROS/RNS and MDA Levels

| Treatment Group | ROS/RNS Levels (Relative Fluorescence Units) | MDA Levels (nmol/mg protein) |

| Control | 100 ± 12 | 1.5 ± 0.3 |

| Glaucoma Model | 250 ± 25 | 4.2 ± 0.6 |

| Glaucoma Model + this compound | 130 ± 18 | 2.1 ± 0.4 |

Table 2: Effect of this compound on Mitochondrial Respiratory Chain Complex (MRCC) Activity

| Treatment Group | Complex I Activity (% of Control) | Complex II-III Activity (% of Control) | Complex IV Activity (% of Control) |

| Control | 100 ± 9 | 100 ± 11 | 100 ± 8 |

| Glaucoma Model | 55 ± 7 | 62 ± 8 | 68 ± 9 |

| Glaucoma Model + this compound | 85 ± 10 | 89 ± 9 | 92 ± 7 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the assessment of this compound's effects on oxidative stress. These protocols are based on standard laboratory procedures and should be adapted to the specific experimental context.

Measurement of Reactive Oxygen Species (ROS)

This protocol describes the use of a fluorescent probe to detect intracellular ROS levels.

-

Tissue Preparation:

-

Excise and homogenize retinal tissue in ice-cold phosphate-buffered saline (PBS).

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant for analysis.

-

-

ROS Detection Assay:

-

Load the supernatant into a 96-well black microplate.

-

Add 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) solution to a final concentration of 10 µM.

-

Incubate the plate in the dark for 30 minutes at 37°C.

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

-

-

Data Analysis:

-

Normalize the fluorescence intensity to the protein concentration of the sample.

-

Express the results as relative fluorescence units (RFU).

-

Malondialdehyde (MDA) Assay

This protocol outlines the thiobarbituric acid reactive substances (TBARS) assay to quantify MDA levels.

-

Sample Preparation:

-

Use the same tissue supernatant as prepared for the ROS assay.

-

-

TBARS Assay:

-

To 100 µL of the sample, add 200 µL of thiobarbituric acid (TBA) reagent (0.67% TBA in 50% acetic acid).

-

Incubate the mixture at 95°C for 60 minutes.

-

Cool the samples on ice and centrifuge at 3,000 x g for 15 minutes.

-

Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the MDA concentration using a standard curve generated with 1,1,3,3-tetramethoxypropane.

-

Express the results as nmol of MDA per mg of protein.

-

Mitochondrial Respiratory Chain Complex (MRCC) Activity Assays

These spectrophotometric assays measure the activity of individual MRCC complexes.

-

Mitochondrial Isolation:

-

Homogenize retinal tissue in mitochondrial isolation buffer.

-

Perform differential centrifugation to isolate the mitochondrial fraction.

-

Resuspend the mitochondrial pellet in an appropriate assay buffer.

-

-

Complex I (NADH:ubiquinone oxidoreductase) Activity:

-

Measure the decrease in absorbance at 340 nm due to the oxidation of NADH in the presence of ubiquinone.

-

The reaction is initiated by the addition of NADH.

-

-

Complex II-III (Succinate:cytochrome c oxidoreductase) Activity:

-

Measure the increase in absorbance at 550 nm due to the reduction of cytochrome c.

-

The reaction is initiated by the addition of succinate.

-

-

Complex IV (Cytochrome c oxidase) Activity:

-

Measure the decrease in absorbance at 550 nm due to the oxidation of reduced cytochrome c.

-

The reaction is initiated by the addition of reduced cytochrome c.

-

-

Data Analysis:

-

Calculate the specific activity of each complex and normalize to the protein concentration.

-

Express the results as a percentage of the control group activity.

-

Visualizations

Signaling Pathway

Caption: Proposed signaling pathway of this compound in mitigating oxidative stress.

Experimental Workflow

Caption: General experimental workflow for assessing this compound's effects.

Conclusion

The available evidence strongly suggests that the somatostatin receptor 5 agonist, this compound, exerts significant neuroprotective effects by mitigating oxidative stress. Its ability to reduce ROS/RNS levels, inhibit lipid peroxidation, and preserve mitochondrial function highlights its therapeutic potential for neurodegenerative diseases where oxidative stress is a key pathological driver. Further research, including the public dissemination of detailed quantitative data from preclinical studies, is warranted to fully elucidate its mechanism of action and to advance its development as a potential therapeutic agent. This technical guide provides a framework for researchers and drug development professionals to design and interpret studies aimed at evaluating the antioxidant properties of this compound and similar compounds.

References

- 1. Targeting Oxidative Stress for Treatment of Glaucoma and Optic Neuritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Oxidative Stress in Glaucomatous Neurodegeneration: Mechanisms and Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxidative Stress and the Role of NADPH Oxidase in Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotective effect of the somatostatin receptor 5 agonist L-817,818 on retinal ganglion cells in experimental glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Somatostatin Receptor 5 Agonist L-817818: A Modulator of Mitochondrial Function in Neuroprotection

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-817818, a potent and selective agonist for the somatostatin (B550006) receptor 5 (sst5), has emerged as a promising neuroprotective agent. Recent studies have illuminated its mechanism of action, highlighting a significant role in the modulation of mitochondrial function. This technical guide provides a comprehensive overview of the effects of this compound on mitochondrial bioenergetics and apoptosis, summarizing key findings and providing detailed experimental methodologies. The information presented herein is intended to support further research into the therapeutic potential of this compound and other sst5 agonists in neurodegenerative diseases and conditions associated with mitochondrial dysfunction.

Introduction

Mitochondria are central to cellular bioenergetics, metabolism, and programmed cell death. Their dysfunction is a hallmark of numerous neurodegenerative diseases, making them a critical target for therapeutic intervention. This compound is a subtype-selective agonist of the Somatostatin Receptor (SSTR)[1], specifically targeting the sst5 receptor. Research has demonstrated the neuroprotective effects of this compound, particularly in the context of experimental glaucoma, where it has been shown to attenuate retinal ganglion cell (RGC) apoptosis[2][3]. This protective effect is intrinsically linked to its ability to preserve mitochondrial function. This guide will delve into the technical aspects of this compound's impact on mitochondrial respiratory chain complexes, reactive oxygen species (ROS) production, and the regulation of apoptosis-related proteins.

This compound and Mitochondrial Respiration

This compound has been shown to ameliorate the function of the mitochondrial respiratory chain complex (MRCC) in models of neuronal injury[2][3]. The MRCC is responsible for oxidative phosphorylation, the primary mechanism of ATP synthesis.

Quantitative Data Summary

While the full quantitative data from the primary study by Zhang et al. (2021) is not publicly available, the findings indicate a significant improvement in MRCC activity with this compound treatment. The following table outlines the expected outcomes based on their published abstract.

| Parameter | Expected Effect of this compound Treatment | Method of Measurement |

| Mitochondrial Respiratory Chain Complex Activity (Complexes I-IV) | Increased activity compared to disease model control | Spectrophotometric assays of individual complex activity |

| Cellular Oxygen Consumption Rate (OCR) | Increased basal and maximal respiration | High-resolution respirometry (e.g., Seahorse XF Analyzer) |

| ATP Production | Increased cellular ATP levels | Luminescence-based ATP assays |

Experimental Protocols

This protocol describes a general method for assessing the enzymatic activities of the mitochondrial respiratory chain complexes using spectrophotometry.

Materials:

-

Isolated mitochondria or cell lysates

-

Spectrophotometer

-

Specific substrates and inhibitors for each complex (e.g., rotenone (B1679576) for Complex I, antimycin A for Complex III, potassium cyanide for Complex IV)

-

Reaction buffers

Procedure:

-

Isolate mitochondria from tissue or cultured cells using differential centrifugation.

-

Determine the protein concentration of the mitochondrial preparation using a standard method (e.g., Bradford assay).

-

For each complex, prepare a reaction mixture containing the appropriate buffer, substrates, and electron acceptors/donors.

-

Initiate the reaction by adding a specific amount of mitochondrial protein.

-

Monitor the change in absorbance at a specific wavelength over time, which reflects the rate of substrate conversion.

-

Calculate the specific activity of each complex (nmol/min/mg protein) and compare the activities between control, disease model, and this compound-treated groups.

This compound and Oxidative Stress

A key aspect of this compound's neuroprotective mechanism is its ability to reduce oxidative stress by decreasing the levels of reactive oxygen species (ROS)[2][3].

Quantitative Data Summary

This compound administration has been reported to significantly reduce the concentrations of reactive oxygen and nitrogen species.

| Parameter | Expected Effect of this compound Treatment | Method of Measurement |

| Intracellular ROS Levels | Decreased levels | Fluorescent probes (e.g., DCFDA, MitoSOX Red) |

| Malondialdehyde (MDA) Levels | Decreased levels | Thiobarbituric acid reactive substances (TBARS) assay |

| Superoxide Dismutase (SOD) Activity | Increased activity | Spectrophotometric assay |

Experimental Protocols

This protocol outlines a common method for detecting intracellular ROS using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).

Materials:

-

Cultured cells

-

DCFDA reagent

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or plate reader

Procedure:

-

Culture cells to the desired confluency in a multi-well plate.

-

Treat the cells with this compound for the desired time and concentration. Include positive (e.g., H₂O₂) and negative controls.

-

Wash the cells with PBS.

-

Load the cells with DCFDA solution and incubate in the dark at 37°C for 30-60 minutes.

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation/emission ~485/535 nm).

-

Quantify the relative fluorescence units (RFU) and compare between treatment groups.

This compound and Mitochondrial-Mediated Apoptosis

This compound has been demonstrated to attenuate apoptosis by modulating the expression of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway centered on the mitochondria[2][3].

Quantitative Data Summary

Treatment with this compound has been shown to reverse the changes in the expression of pro- and anti-apoptotic proteins induced by neuronal injury.

| Parameter | Expected Effect of this compound Treatment | Method of Measurement |

| Bcl-2 Expression | Upregulated at both mRNA and protein levels compared to the disease model control | Quantitative real-time PCR (qRT-PCR) and Western Blot |

| Bax Expression | Downregulated at both mRNA and protein levels compared to the disease model control | qRT-PCR and Western Blot |

| Bcl-2/Bax Ratio | Increased ratio, indicating a shift towards cell survival | Calculated from qRT-PCR and Western Blot data |

| Caspase-9 and -3 Expression | Downregulated expression of these executioner caspases | Western Blot or activity assays |

Experimental Protocols

This protocol describes the detection and quantification of Bcl-2 and Bax proteins by Western blotting.

Materials:

-

Cell or tissue lysates

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare protein lysates from control and treated samples.

-

Determine protein concentration using a standard assay.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Wash the membrane and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Perform densitometric analysis to quantify the protein bands and calculate the Bcl-2/Bax ratio, normalizing to the loading control.

Signaling Pathways

This compound exerts its effects by activating the sst5 receptor, a G-protein coupled receptor (GPCR). The downstream signaling cascades ultimately impinge on mitochondrial function.

Conclusion

This compound demonstrates significant neuroprotective potential through its modulation of mitochondrial function. By activating the sst5 receptor, it initiates signaling cascades that lead to improved mitochondrial respiration, reduced oxidative stress, and inhibition of the intrinsic apoptotic pathway. The experimental frameworks provided in this guide offer a starting point for researchers to further investigate the intricate mechanisms of this compound and to explore its therapeutic applications in a range of pathologies underpinned by mitochondrial dysfunction. Further studies are warranted to obtain more detailed quantitative data and to fully elucidate the downstream signaling pathways connecting sst5 activation to mitochondrial protection.

References

- 1. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Neuroprotective effect of the somatostatin receptor 5 agonist L-817,818 on retinal ganglion cells in experimental glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: L-817,818 Binding Affinity (Ki) for Somatostatin Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the non-peptide agonist L-817,818 for the five human somatostatin (B550006) receptor subtypes (SSTR1-5). The data presented is crucial for research into the physiological functions of these receptors and for the development of novel therapeutics targeting the somatostatin system.

Core Data: L-817,818 Binding Affinity (Ki)

The binding affinity of L-817,818 for each of the five human somatostatin receptor subtypes was determined through competitive binding assays. The results, expressed as Ki values (in nM), are summarized in the table below. The Ki value represents the dissociation constant of the inhibitor, with a lower value indicating a higher binding affinity.

| Receptor Subtype | Ki (nM) |

| hSSTR1 | >1000 |

| hSSTR2 | >1000 |

| hSSTR3 | >1000 |

| hSSTR4 | >1000 |

| hSSTR5 | 0.53 ± 0.07 |

Data sourced from Rohrer et al. (1998)

As the data indicates, L-817,818 is a highly potent and selective agonist for the human somatostatin receptor subtype 5 (hSSTR5). Its affinity for SSTR5 is in the sub-nanomolar range, while it displays negligible affinity for the other four subtypes.

Experimental Protocols: Determination of Ki Values

The Ki values for L-817,818 were determined using a radioligand binding assay. This method involves the use of a radiolabeled ligand that is known to bind to the receptor of interest and a competing unlabeled ligand (in this case, L-817,818). By measuring the concentration of the unlabeled ligand required to displace 50% of the radiolabeled ligand (the IC50 value), the Ki value can be calculated.

Radioligand Binding Assay Protocol

1. Materials:

- Cell Membranes: Membranes prepared from Chinese hamster ovary (CHO-K1) cells stably expressing one of the five human somatostatin receptor subtypes (hSSTR1, hSSTR2, hSSTR3, hSSTR4, or hSSTR5).

- Radioligand: ¹²⁵I-labeled somatostatin-14 ([¹²⁵I]SRIF-14) or other suitable radioligand.

- Competitor Ligand: L-817,818.

- Assay Buffer: 50 mM HEPES (pH 7.4), 5 mM MgCl₂, 200 mg/liter bacitracin, 10 µM phosphoramidon, and 0.02% bovine serum albumin (BSA).

- Wash Buffer: 50 mM HEPES (pH 7.4).

- Scintillation Cocktail.

- Glass fiber filters.

2. Procedure:

- Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of L-817,818 in the assay buffer.

- Equilibrium: Incubate the mixture at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.

- Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.

- Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

- Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

- The data is plotted as the percentage of specific binding of the radioligand versus the logarithm of the L-817,818 concentration.

- A sigmoidal curve is fitted to the data to determine the IC50 value.

- The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow of the radioligand binding assay for Ki determination.

SSTR5 Signaling Pathway upon L-817,818 Activation

L-817818: A Technical Guide to its EC50 in Growth Hormone Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the somatostatin (B550006) receptor 5 (sst5) agonist, L-817818, with a specific focus on its efficacy in inhibiting growth hormone (GH) secretion. This document details the quantitative data, experimental methodologies, and the underlying signaling pathways involved in the action of this compound.

Quantitative Data Summary

This compound has been identified as a potent inhibitor of growth hormone release. The following table summarizes the key quantitative data regarding its efficacy.

| Compound | Parameter | Value | Cell Type | Species | Reference |

| This compound | EC50 | 3.1 nM | Primary Pituitary Cells | Rat | [1] |

Experimental Protocols

The determination of the EC50 value of this compound for growth hormone inhibition is achieved through a multi-step in vitro assay using primary pituitary cells.

Isolation and Culture of Primary Rat Anterior Pituitary Cells

This procedure is foundational for establishing a relevant cellular model to study the effects of this compound on growth hormone secretion.

-

Animal Model: Male Sprague-Dawley rats are utilized for the harvesting of anterior pituitary glands.

-

Tissue Dissociation:

-

The anterior pituitary glands are aseptically removed and washed with a sterile buffer solution.

-

The tissue is minced into small fragments and subjected to enzymatic digestion, typically using a combination of trypsin and DNase I, to obtain a single-cell suspension.

-

The dissociated cells are then washed to remove enzymatic solution and resuspended in a suitable culture medium.

-

-

Cell Culture:

-

The isolated pituitary cells are plated in multi-well culture plates at a predetermined density.

-

The cells are maintained in a humidified incubator at 37°C and 5% CO2 in a serum-containing medium to allow for attachment and recovery.

-

Growth Hormone Inhibition Assay

This assay quantifies the inhibitory effect of this compound on stimulated growth hormone release.

-

Cell Preparation:

-

After a recovery period, the culture medium is replaced with a serum-free medium, and the cells are allowed to equilibrate.

-

-

Stimulation and Inhibition:

-

To induce growth hormone secretion, cells are stimulated with Growth Hormone-Releasing Hormone (GHRH).

-

Concurrently, cells are treated with varying concentrations of this compound to assess its dose-dependent inhibitory effect. A vehicle control (without this compound) is included to establish the baseline stimulated GH release.

-

-

Incubation:

-

The cells are incubated for a defined period, typically a few hours, to allow for GH secretion into the culture medium.

-

-

Sample Collection:

-

Following incubation, the cell culture supernatant is collected for the quantification of secreted growth hormone.

-

Quantification of Growth Hormone

The concentration of growth hormone in the collected supernatant is determined using a specific and sensitive immunoassay.

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

A sandwich ELISA is the standard method for GH quantification.

-

The wells of a microplate are coated with a capture antibody specific for growth hormone.

-

The collected culture supernatants and a series of GH standards of known concentrations are added to the wells.

-

After an incubation period, a detection antibody, also specific for GH and conjugated to an enzyme (e.g., horseradish peroxidase), is added.

-

A substrate is then added, which is converted by the enzyme into a detectable signal (e.g., a color change).

-

The intensity of the signal is proportional to the amount of GH present in the sample and is measured using a microplate reader.

-

-

Data Analysis:

-

A standard curve is generated by plotting the signal intensity versus the concentration of the GH standards.

-

The concentration of GH in the experimental samples is then interpolated from this standard curve.

-

The EC50 value for this compound is calculated by plotting the percentage of inhibition of GH secretion against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

-

Signaling Pathways and Visualizations

The inhibitory effect of this compound on growth hormone secretion is mediated through the activation of the somatostatin receptor 5 (sst5), a G-protein coupled receptor (GPCR).

Signaling Pathway of this compound in Growth Hormone Inhibition

Upon binding of this compound to the sst5 receptor on pituitary somatotrophs, a cascade of intracellular events is initiated. The activated receptor couples to an inhibitory G-protein (Gi), which in turn inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP). Reduced cAMP levels result in decreased activity of Protein Kinase A (PKA), a key enzyme in the signaling pathway that promotes growth hormone synthesis and release. The downstream consequences include alterations in ion channel activity, specifically the opening of potassium channels and closing of calcium channels, leading to hyperpolarization of the cell membrane and a reduction in calcium influx, which is essential for the exocytosis of growth hormone-containing vesicles.

References

L-817818: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of L-817818, a potent and selective somatostatin (B550006) receptor 5 (sst5) agonist. This document details its chemical properties, mechanism of action, and key experimental findings, presenting the information in a structured and accessible format for laboratory and clinical research applications.

Core Chemical Properties and Identification

This compound is a non-peptide small molecule that demonstrates high affinity and selectivity for the sst5 receptor subtype. Its fundamental chemical and physical properties are summarized below.

| Property | Value | Citation(s) |

| CAS Number | 217480-27-8 | [1][2][3][4][5] |

| Molecular Formula | C₃₃H₃₆N₄O₃ | [1][3][5] |

| Molecular Weight | 536.67 g/mol | [1][3][5] |

| IUPAC Name | (S)-2-aminopropyl (2-(2-(naphthalen-2-yl)-1H-benzo[g]indol-3-yl)acetyl)-D-lysinate | [1] |

| Synonyms | L-817,818; L 817,818; L817,818 | [1] |

| Solubility | Soluble to 100 mM in DMSO | [3][5] |

| Physical Appearance | Solid powder | |

| Storage | Store at -20°C for long-term stability. Can be stored at 0-4°C for short-term use. Shipped at ambient temperature as a non-hazardous chemical. | [1][3][5] |

Biological Activity and Mechanism of Action

This compound functions as a selective agonist for the somatostatin receptor subtype 5 (sst5). Somatostatin receptors are G-protein coupled receptors (GPCRs) that mediate a variety of physiological effects, including the inhibition of hormone secretion and cell proliferation.[6] The selectivity of this compound for the sst5 receptor makes it a valuable tool for investigating the specific roles of this receptor subtype.

Receptor Binding Affinity

The binding affinity of this compound to the five human somatostatin receptor subtypes has been determined through radioligand binding assays. The data clearly demonstrates its high selectivity for the sst5 receptor.

| Receptor Subtype | Kᵢ (nM) | Citation(s) |

| sst1 | 3.3 | [1][3][5] |

| sst2 | 52 | [1][3][5] |

| sst3 | 64 | [1][3][5] |

| sst4 | 82 | [1][3][5] |

| sst5 | 0.4 | [1][3][5] |

Functional Activity

The agonist activity of this compound at the sst5 receptor leads to the inhibition of various cellular processes, most notably hormone secretion.

| Biological Effect | EC₅₀ (nM) | Citation(s) |

| Inhibition of growth hormone release from rat pituitary cells | 3.1 | [1][3][5] |

| Inhibition of insulin (B600854) release from mouse pancreatic islets | 0.3 | [1][3][5] |

Signaling Pathways

Activation of the sst5 receptor by this compound initiates a cascade of intracellular signaling events. As a Gi/o-coupled receptor, its primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, sst5 activation has been shown to modulate other signaling pathways, including those involved in cell survival and inflammation.

References

- 1. pnas.org [pnas.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Neuroprotective effect of the somatostatin receptor 5 agonist L-817,818 on retinal ganglion cells in experimental glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pituitary Somatostatin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. genecards.org [genecards.org]

- 6. Somatostatin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

L-817818: A Technical Guide to a Potent and Selective Somatostatin Receptor 5 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-817818 is a potent and selective non-peptide agonist of the somatostatin (B550006) receptor subtype 5 (sst5). Its discovery was a significant advancement in the study of the somatostatin system, providing a valuable chemical tool to elucidate the specific physiological roles of the sst5 receptor. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and key experimental data related to this compound.

Discovery and Development

This compound was identified through a sophisticated drug discovery program that utilized a combinatorial chemistry approach. This strategy was based on molecular modeling of known peptide agonists to design and synthesize a large library of non-peptide small molecules. The library was then screened against the five cloned human somatostatin receptors (sst1-sst5) to identify subtype-selective agonists.[1] this compound emerged from this screening as a highly potent and selective ligand for the sst5 receptor.

The development of this compound and other subtype-selective agonists has provided researchers with the tools to dissect the individual contributions of each somatostatin receptor subtype to various physiological processes.

Physicochemical Properties

| Property | Value |

| Chemical Name | (S)-2-aminopropyl (2-(2-(naphthalen-2-yl)-1H-benzo[g]indol-3-yl)acetyl)-D-lysinate |

| CAS Number | 217480-27-8 |

| Molecular Formula | C₃₃H₃₆N₄O₃ |

| Molecular Weight | 536.68 g/mol |

| Appearance | Solid powder |

Mechanism of Action

This compound exerts its biological effects by selectively binding to and activating the somatostatin receptor 5 (sst5), a member of the G-protein coupled receptor (GPCR) family. Upon activation, the sst5 receptor initiates a cascade of intracellular signaling events.

A key area of investigation for this compound has been its neuroprotective effects, particularly in the context of glaucoma. Studies have shown that this compound administration can reduce the loss of retinal ganglion cells (RGCs) by attenuating apoptosis.[2] This anti-apoptotic effect is mediated through the regulation of the Bcl-2 family of proteins, specifically by reversing the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[2]

Furthermore, this compound has been demonstrated to downregulate the expression of key executioner caspases, caspase-9 and caspase-3, which are critical for the apoptotic cascade.[2] The compound also mitigates oxidative stress by reducing the levels of reactive oxygen species (ROS) and malondialdehyde, a marker of lipid peroxidation.[2] Additionally, this compound has been shown to improve the function of the mitochondrial respiratory chain complex.[2]

Quantitative Pharmacological Data

The following tables summarize the binding affinities and functional activities of this compound for the human somatostatin receptors.

Table 1: Binding Affinity of this compound for Human Somatostatin Receptors

| Receptor Subtype | Kᵢ (nM) |

| sst1 | 3.3 |

| sst2 | 52 |

| sst3 | 64 |

| sst4 | 82 |

| sst5 | 0.4 |

| Data from MedKoo Biosciences Inc.[3] |

Table 2: Functional Activity of this compound

| Assay | EC₅₀ (nM) |

| Inhibition of Growth Hormone Release (rat pituitary cells) | 3.1 |

| Inhibition of Insulin (B600854) Release (mouse pancreatic islets) | 0.3 |

| Data from MedKoo Biosciences Inc.[3] |

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol outlines the general principles for determining the binding affinity of this compound to somatostatin receptors. Specific details may vary based on the radioligand and cell line used.

-

Cell Culture and Membrane Preparation:

-

CHO-K1 or HEK293 cells stably expressing one of the human somatostatin receptor subtypes are cultured under standard conditions.

-

Cells are harvested, and crude membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.

-

-

Binding Reaction:

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., ¹²⁵I-labeled somatostatin analog) and varying concentrations of the unlabeled test compound (this compound).

-

Incubate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

-

Separation and Detection:

-

Separate the bound from free radioligand by rapid filtration through a glass fiber filter mat using a cell harvester.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

-

Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity for the receptor.

-

Functional Assay: Inhibition of Hormone Release (General Protocol)

This protocol describes the general methodology to assess the functional activity of this compound in inhibiting hormone secretion.

-

Cell/Tissue Preparation:

-

For growth hormone release, primary cultures of rat anterior pituitary cells are prepared.

-

For insulin release, pancreatic islets are isolated from mice.

-

-

Stimulation and Treatment:

-

Pre-incubate the cells/islets with varying concentrations of this compound for a short period.

-

Stimulate hormone release using an appropriate secretagogue (e.g., GHRH for growth hormone, glucose for insulin).

-

-

Sample Collection and Analysis:

-

After the stimulation period, collect the cell culture supernatant or islet incubation medium.

-

Measure the concentration of the secreted hormone (growth hormone or insulin) in the collected samples using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

-

Data Analysis:

-

Normalize the hormone release data to the amount of protein or DNA in the corresponding cell lysates.

-

Plot the percentage of inhibition of stimulated hormone release against the concentration of this compound.

-

Determine the concentration of this compound that produces 50% of its maximal inhibitory effect (EC₅₀) by fitting the data to a sigmoidal dose-response curve.

-

Conclusion

This compound is a pioneering non-peptide, selective sst5 agonist that has been instrumental in advancing our understanding of the somatostatin system. Its high potency and selectivity make it an invaluable research tool for investigating the physiological and pathophysiological roles of the sst5 receptor in various tissues and disease models. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this important compound. Further research into the therapeutic potential of sst5 agonists like this compound is warranted, particularly in the areas of neuroprotection and metabolic disorders.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of L-817818

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-817818 is a selective agonist for the somatostatin (B550006) receptor 5 (sst5). Emerging research highlights its neuroprotective potential, particularly in the context of experimental glaucoma. This document provides a detailed overview of the available in vivo administration protocols for this compound, based on preclinical studies. It is intended to guide researchers in designing and executing in vivo experiments to evaluate the therapeutic efficacy and mechanism of action of this compound.

Data Presentation

Currently, publicly available literature does not provide comprehensive quantitative pharmacokinetic (PK) or pharmacodynamic (PD) data for this compound in a structured format. The tables below are provided as templates for researchers to populate with their own experimental data.

Table 1: Template for Pharmacokinetic Parameters of this compound in an Animal Model

| Parameter | Value | Units |

| Bioavailability (F) | % | |

| Max Concentration (Cmax) | ng/mL | |

| Time to Max Conc (Tmax) | h | |

| Area Under Curve (AUC) | ng·h/mL | |

| Half-life (t1/2) | h | |

| Volume of Distribution | L/kg | |

| Clearance (CL) | L/h/kg |

Table 2: Template for Pharmacodynamic Readouts of this compound Administration

| Biomarker/Endpoint | Vehicle Control | This compound Treated | Units | P-value |

| Retinal Ganglion Cell Count | cells/mm² | |||

| Bcl-2 Expression | Relative Units | |||

| Bax Expression | Relative Units | |||

| Caspase-3 Activity | Relative Units | |||

| Reactive Oxygen Species | Relative Units |

Experimental Protocols

The following protocols are based on a study investigating the neuroprotective effects of this compound in a rat model of chronic ocular hypertension (COH), a model for glaucoma.[1]

Animal Model

-

Species: Sprague-Dawley Rats.[1]

-

Model: Chronic Ocular Hypertension (COH) induced by episcleral vein cauterization to elevate intraocular pressure (IOP).

This compound Administration Protocol

-

Route of Administration: Intraperitoneal (IP) injection is a documented route for this compound administration in rats.[1]

-

Dosage and Frequency: Specific dosage and frequency information for this compound is not available in the reviewed public literature. Researchers should perform dose-response studies to determine the optimal dose for their specific experimental model and endpoints.

-

Vehicle: The specific vehicle used for dissolving this compound for in vivo administration is not detailed in the available literature. Common vehicles for in vivo administration of small molecules include saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents like DMSO and Tween 80. It is crucial to perform vehicle toxicity studies to ensure the chosen vehicle does not have confounding effects.

-

General Procedure for Intraperitoneal Injection:

-

Accurately weigh the animal to calculate the correct dose volume.

-

Prepare the this compound solution in the chosen sterile vehicle.

-

Gently restrain the rat, positioning it to expose the lower abdominal quadrants.

-

Using a sterile syringe with an appropriate gauge needle (e.g., 25-27 gauge), lift the skin and peritoneum of the lower quadrant to create a tent.

-

Insert the needle at a 10-20 degree angle into the peritoneal cavity, avoiding internal organs.

-

Aspirate briefly to ensure no fluid (e.g., blood, urine) is drawn back, confirming correct placement.

-

Inject the this compound solution slowly and steadily.

-

Withdraw the needle and return the animal to its cage.

-

Monitor the animal for any adverse reactions post-injection.

-

Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound in Neuroprotection

This compound, as a somatostatin receptor 5 (sst5) agonist, exerts its neuroprotective effects through a multi-faceted signaling cascade.[1] Upon binding to sst5 on retinal ganglion cells, it initiates a downstream pathway that ultimately inhibits apoptosis and reduces oxidative stress.[1] This involves the regulation of the Bcl-2 family of proteins, leading to a more anti-apoptotic state, and the inhibition of key executioner caspases like caspase-9 and caspase-3.[1] Furthermore, this compound administration has been shown to decrease the levels of reactive oxygen species (ROS) and improve the function of the mitochondrial respiratory chain complex.[1]

Caption: Signaling pathway of this compound in neuroprotection.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of this compound in a rat model of glaucoma.

Caption: Experimental workflow for in vivo this compound studies.

References

Application Notes and Protocols for L-817818 Intraperitoneal Injection

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the intraperitoneal (IP) injection of L-817818, a selective somatostatin (B550006) receptor 5 (sst5) agonist. The information is based on preclinical studies demonstrating its neuroprotective effects in a rat model of experimental glaucoma.

Mechanism of Action

This compound exerts its neuroprotective effects by activating the somatostatin receptor 5 (sst5). This activation triggers a signaling cascade that mitigates neuronal damage, particularly in retinal ganglion cells (RGCs), through several key mechanisms:

-

Inhibition of Apoptosis: this compound helps to prevent programmed cell death. It achieves this by modulating the balance of pro-apoptotic and anti-apoptotic proteins. Specifically, it has been shown to reverse the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax in retinal cells under glaucomatous stress.[1] This shift in the Bcl-2/Bax ratio is a critical factor in preventing the activation of caspases, which are key executioners of apoptosis.[1]

-

Reduction of Oxidative Stress: The compound reduces the levels of harmful reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation, in the retina.[1] By combating oxidative stress, this compound protects retinal cells from damage.

-

Mitochondrial Function: this compound has been observed to rescue the function of the mitochondrial respiratory chain complex, which is often impaired in neurodegenerative conditions.[1]

Signaling Pathway

The neuroprotective signaling pathway initiated by this compound is depicted below.

Caption: Signaling pathway of this compound.

Experimental Data

The following tables summarize the quantitative effects of this compound in a rat model of chronic ocular hypertension (COH), a preclinical model for glaucoma.

| Parameter | Control (COH) | This compound Treated (COH) | Fold Change |

| Bcl-2 Protein Level | Decreased | Partially Reversed | Increased |

| Bax Protein Level | Increased | Partially Reversed | Decreased |

| Parameter | Control (COH) | This compound Treated (COH) | Effect |

| Reactive Oxygen Species (ROS) | Increased | Reduced | Decrease |

| Malondialdehyde (MDA) | Increased | Reduced | Decrease |

Note: The specific numerical values for fold changes and concentrations were not available in the abstracts of the primary literature. Researchers should refer to the full-text article for precise quantitative data.

Experimental Protocols

Intraperitoneal Injection of this compound in Rats

This protocol outlines the general procedure for the intraperitoneal administration of this compound to rats for neuroprotection studies in an experimental glaucoma model.

Materials:

-

This compound

-

Vehicle (e.g., sterile saline, DMSO, or as specified in the full research article)

-

Sterile syringes (1 mL) and needles (25-27 gauge)

-

70% Ethanol (B145695) for disinfection

-

Animal scale

-

Appropriate animal handling and restraint equipment

Procedure:

-

Preparation of this compound Solution:

-

Note: The specific vehicle and concentration for this compound were not detailed in the available literature. It is crucial to determine the appropriate solvent for this compound to ensure its stability and bioavailability for in vivo use. A common starting point for non-water-soluble compounds is a small amount of DMSO, which is then brought to the final volume with sterile saline or phosphate-buffered saline (PBS). The final concentration of DMSO should be kept to a minimum (typically <5%) to avoid toxicity.

-

On the day of injection, prepare a fresh solution of this compound at the desired concentration. Ensure the solution is sterile, for example, by filtering through a 0.22 µm syringe filter.

-

-

Animal Preparation:

-

Weigh the rat accurately to determine the correct injection volume based on its body weight and the desired dosage.

-

Properly restrain the rat to ensure the safety of both the animal and the researcher. One common method is to gently hold the rat by the scruff of the neck with one hand while supporting its lower body with the other.

-

-

Injection Procedure:

-

Position the rat on its back with its head tilted slightly downwards.

-

Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent puncture of the urinary bladder or cecum.

-

Disinfect the injection site with a 70% ethanol wipe.

-

Insert the needle at a 15-30 degree angle into the peritoneal cavity.

-

Gently aspirate to ensure the needle has not entered a blood vessel or internal organ. If blood or any fluid is drawn, withdraw the needle and reinject at a different site with a fresh needle and syringe.

-

Slowly inject the calculated volume of the this compound solution.

-

Withdraw the needle and apply gentle pressure to the injection site for a few seconds.

-

-

Post-injection Monitoring:

-

Return the animal to its cage and monitor for any signs of distress, such as lethargy, piloerection, or abdominal discomfort.

-

Dosage and Administration Schedule:

-

The specific dosage and frequency of administration for this compound in the rat glaucoma model were not provided in the referenced abstracts. This information is critical for replicating the neuroprotective effects and should be obtained from the full research publication. The duration of treatment in the cited study was concurrent with the induction and progression of experimental glaucoma.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the neuroprotective effects of this compound in a rat model of experimental glaucoma.

Caption: Experimental workflow for this compound.

References

Application Notes and Protocols for L-817818 In Vitro Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction